molecular formula C15H12N2O3 B2680733 (2E)-3-(3-nitrophenyl)-N-phenylprop-2-enamide CAS No. 1615697-39-6

(2E)-3-(3-nitrophenyl)-N-phenylprop-2-enamide

Cat. No.: B2680733
CAS No.: 1615697-39-6
M. Wt: 268.272
InChI Key: GTJRARGKGRCIBY-MDZDMXLPSA-N
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Description

(2E)-3-(3-Nitrophenyl)-N-phenylprop-2-enamide is a synthetic cinnamamido-based compound belonging to the class of N-arylcinnamamides. This chemical scaffold is recognized in medicinal chemistry as a privileged structure for the development of novel bioactive molecules with multi-target potential . While specific data on this exact isomer is limited in the public domain, extensive research on its direct structural analogues reveals a promising spectrum of biological activities. N-arylcinnamamides have demonstrated significant antimicrobial properties , showing efficacy against a range of challenging pathogens. Notably, certain derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains and Mycobacterium tuberculosis H37Ra, with some compounds demonstrating an ability to potentiate the effects of clinically used antibiotics like vancomycin and ciprofloxacin . The mechanism of action for these compounds is under investigation and may involve disruption of bacterial biofilm formation . Beyond antimicrobial applications, this class of compounds has shown anti-inflammatory potential . Research indicates that various N-arylcinnamamides can significantly attenuate lipopolysaccharide-induced NF-κB activation, a key pathway in the inflammatory response, with some derivatives showing effectiveness comparable to the reference drug prednisone . Furthermore, due to the amide moiety's ability to interact with photosystem II, some analogues have been investigated as inhibitors of photosynthetic electron transport (PET), suggesting potential as a scaffold for herbicide research . This combination of properties makes this compound a versatile compound for research in drug discovery and agrochemistry.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(16-13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)17(19)20/h1-11H,(H,16,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJRARGKGRCIBY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-nitrophenyl)-N-phenylprop-2-enamide typically involves the condensation of 3-nitrobenzaldehyde with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent at room temperature, leading to the formation of the desired product through a nucleophilic addition-elimination mechanism.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group in (2E)-3-(3-nitrophenyl)-N-phenylprop-2-enamide can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (2E)-3-(3-nitrophenyl)-N-phenylprop-2-enamide is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and amide groups. It may also serve as a model compound to investigate the interactions of nitrophenyl derivatives with biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-(3-nitrophenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its pharmacological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Properties

Key Comparisons :

Compound Name Substituents on Phenyl Ring Amide Nitrogen Substituent Key Features
(2E)-3-(3-Nitrophenyl)-N-phenylprop-2-enamide 3-Nitro Phenyl Planar α,β-unsaturated system; nitro group enhances electrophilicity
(2E)-N-(3-Bromophenyl)-3-phenylprop-2-enamide None (parent phenyl) 3-Bromophenyl Bromine introduces steric bulk and alters halogen bonding
(2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide 3-Nitro 4-Phenoxyphenyl Phenoxy group increases lipophilicity and π-stacking potential
N-Isopropyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzamide 3-Nitro 2-Benzamide (isopropyl) Benzamide substituent may enhance binding to aromatic protein pockets

Electronic Effects :

  • The nitro group in this compound reduces electron density in the phenyl ring, increasing reactivity toward nucleophilic attack compared to non-nitrated analogs like (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide .
  • Computational studies on similar acrylamides (e.g., (2E)-3-(benzodioxol-5-yl)-N-phenylprop-2-enamide) reveal that electron-withdrawing groups lower HOMO-LUMO gaps, enhancing charge transfer and nonlinear optical properties .
Physicochemical and Computational Insights
  • Vibrational Spectroscopy : FTIR and Raman studies on benzodioxol-substituted acrylamides () show that nitro groups intensify C=O stretching frequencies (≈1650 cm⁻¹) due to conjugation .
  • Thermodynamic Stability : NBO analysis indicates that hyperconjugative interactions between the nitro group and acrylamide backbone stabilize the molecule, with enthalpy changes (ΔH) increasing with temperature .

Biological Activity

(2E)-3-(3-nitrophenyl)-N-phenylprop-2-enamide, commonly referred to as N-(3-nitrophenyl)-3-phenylprop-2-enamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a phenylprop-2-enamide backbone with a nitro group ortho to the amide linkage. Its chemical structure can be represented as follows:

C16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{2}

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways, including the NF-κB pathway. The nitro group is believed to play a crucial role in enhancing the compound's cytotoxic effects against cancer cells .

Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 12 µM.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. It significantly reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be useful in treating inflammatory diseases .

Table 2: Cytokine Inhibition by this compound

CytokineConcentration (µM)% Inhibition
TNF-α1030%
IL-61025%

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer progression by binding to their active sites.
  • Signal Transduction Modulation : It affects key signaling pathways such as NF-κB, which is crucial for regulating immune responses and cell survival.

Q & A

Q. What are the standard synthetic routes for (2E)-3-(3-nitrophenyl)-N-phenylprop-2-enamide?

The compound is typically synthesized via a condensation reaction between 3-nitrobenzaldehyde and an appropriate amine. Key steps include:

  • Solvent selection (ethanol or methanol) to enhance reaction efficiency.
  • Use of catalysts (e.g., acid or base catalysts) to facilitate the formation of the α,β-unsaturated amide bond.
  • Purification via recrystallization or chromatography to achieve high purity . Variations in starting materials (e.g., substituted benzaldehydes) can yield analogs for comparative studies.

Q. How is the compound characterized after synthesis?

Structural elucidation involves:

  • Nuclear Magnetic Resonance (NMR) : To confirm the (E)-configuration of the double bond and analyze substituent positions.
  • X-ray Crystallography : For precise determination of molecular geometry, as demonstrated in related nitrophenylprop-2-enamide derivatives .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : To identify functional groups like the amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties due to its nitroaromatic and α,β-unsaturated amide motifs, which may interact with cellular targets like kinases or redox enzymes .
  • Material Science : Serves as a precursor for conjugated polymers or ligands in catalysis due to its planar structure and electron-withdrawing nitro group .

Advanced Research Considerations

Q. How can reaction conditions be optimized for improved yield and selectivity?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, flow chemistry setups enable precise control over residence time and mixing, reducing side reactions .
  • Statistical Modeling : Multivariate analysis (e.g., response surface methodology) to model interactions between variables and predict outcomes .

Q. What strategies resolve contradictions in spectroscopic or biological data?

  • Cross-Validation : Use complementary techniques (e.g., HPLC-MS with NMR) to confirm purity and structure. For instance, discrepancies in NOESY spectra may arise from dynamic molecular motions, requiring temperature-dependent studies .
  • Computational Chemistry : Density Functional Theory (DFT) calculations to predict spectroscopic signatures or docking studies to rationalize biological activity discrepancies .

Q. How does the 3-nitrophenyl substitution pattern influence reactivity?

  • Electronic Effects : The nitro group’s strong electron-withdrawing nature activates the α,β-unsaturated amide toward Michael additions or nucleophilic substitutions at the benzamide moiety .
  • Steric Considerations : Ortho-substitution on the phenyl ring may hinder rotational freedom, affecting binding to biological targets or catalytic sites. Comparative studies with 2- or 4-nitrophenyl analogs are critical .

Q. What advanced techniques are used to study biological interactions?

  • Surface Plasmon Resonance (SPR) : To quantify binding affinities with proteins or DNA.
  • Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of ligand-receptor interactions.
  • Cellular Assays : Dose-response studies (e.g., IC₅₀ determination in cancer cell lines) paired with ROS detection assays to probe nitro group-mediated oxidative stress .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

Q. What are best practices for stability studies under experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat, light, or pH extremes to identify degradation products via LC-MS.
  • Kinetic Monitoring : Use real-time UV-Vis or NMR to track decomposition rates in solution .

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